molecular formula C26H28Cl2N4O2 B607986 HTH-01-091 CAS No. 2000209-42-5

HTH-01-091

Cat. No.: B607986
CAS No.: 2000209-42-5
M. Wt: 499.436
InChI Key: FUVRHGKKWNNBJX-RHDGDCLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HTH-01-091 is a selective maternal embryonic leucine zipper kinase (MELK) inhibitor. This compound provides a general framework for preclinical target validation.

Scientific Research Applications

  • Research Methodologies and Tools :

    • High-throughput screening (HTS) is a key method in drug discovery, relevant for studying compounds like HTH-01-091. HTS involves the use of micro- and nanofluidic systems for massively parallel experimentation, which is fundamental in modern biological research and drug discovery (Hong, Edel, & deMello, 2009).
    • Omics, big data, and machine learning are powerful tools in medical research. They enable the generation and analysis of large datasets, providing insights that could be critical in understanding the mechanisms of action of compounds like this compound (Perakakis, Yazdani, Karniadakis, & Mantzoros, 2018).
  • Scientific Output and Impact Assessment :

  • Research Ethics and Communication :

    • Ethical considerations and accurate representation of scientific research are critical. This is particularly important in the communication of research findings to the public, which includes studies on compounds like this compound (Caulfield, Sipp, Murry, Daley, & Kimmelman, 2016).
  • Health Technology Assessment (HTA) :

Properties

CAS No.

2000209-42-5

Molecular Formula

C26H28Cl2N4O2

Molecular Weight

499.436

IUPAC Name

9-(3,5-dichloro-4-hydroxyphenyl)-1-((1r,4r)-4-((dimethylamino)methyl)cyclohexyl)-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one

InChI

InChI=1S/C26H28Cl2N4O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34)/t15-,19-

InChI Key

FUVRHGKKWNNBJX-RHDGDCLCSA-N

SMILES

O=C1N([C@H]2CC[C@H](CN(C)C)CC2)C3=C(CN1)C=NC4=CC=C(C5=CC(Cl)=C(O)C(Cl)=C5)C=C34

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HTH-01-091;  HTH 01-091;  HTH01-091;  HTH-01091;  HTH 01091;  HTH01091; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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